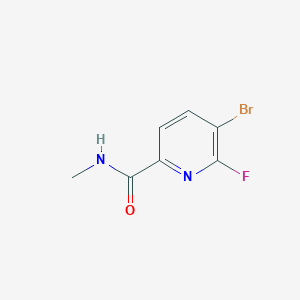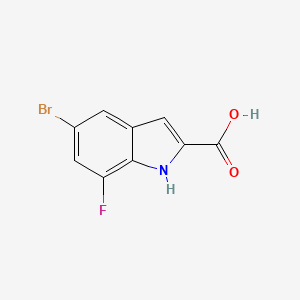
3-Methyl-2-butanol-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-butanol-D7 is a deuterated form of 3-Methyl-2-butanol, an organic compound with the molecular formula C5H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a butane chain, which also has a methyl group attached to the third carbon. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanol can be synthesized through various methods, including the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to yield the alcohol . Another method involves the hydroboration-oxidation of 3-methylbut-1-ene .
Industrial Production Methods: In industrial settings, 3-Methyl-2-butanol is often produced via the vapor-phase dehydrogenation of 3-methyl-2-butanol over a silica-supported copper catalyst . This method involves the use of organic additives, such as mannitol, to enhance the dispersion of copper nanoparticles, resulting in high catalytic activity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butanone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydroiodic acid can be used for substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-butanone
Reduction: 3-Methylbutane
Substitution: Various alkyl halides
Scientific Research Applications
3-Methyl-2-butanol-D7 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other chemicals.
Biology: It serves as a polar solvent in various biological experiments.
Medicine: It is used in the pharmaceutical industry as a solvent or intermediate in drug manufacturing.
Industry: It finds applications in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways. For example, in acid-catalyzed dehydration reactions, it undergoes protonation to form an oxonium ion intermediate, followed by the formation of a secondary carbocation intermediate . This intermediate can then undergo elimination to form different alkene products.
Comparison with Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-1-butanol
- 2-Butanol
Comparison: 3-Methyl-2-butanol-D7 is unique due to its deuterated form, which makes it useful in isotopic labeling studies. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C5H12O |
|---|---|
Molecular Weight |
95.19 g/mol |
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D |
InChI Key |
MXLMTQWGSQIYOW-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
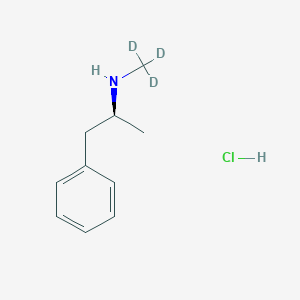
![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)

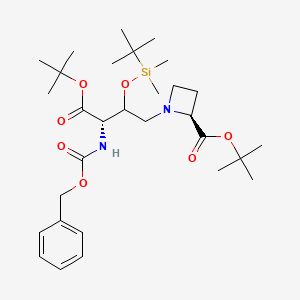
![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
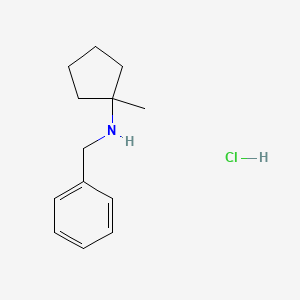
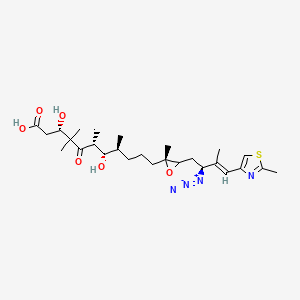

![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
